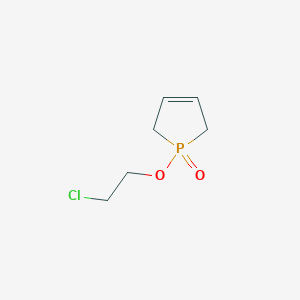

1-(2-chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one

Description

1-(2-Chloroethoxy)-2,5-dihydro-1H-1λ⁵-phosphol-1-one is an organophosphorus compound featuring a five-membered phosphol ring (a saturated phosphorus-containing heterocycle) substituted with a 2-chloroethoxy group. The compound’s structure combines a reactive phosphorus center with a chlorinated alkoxy chain, which may confer unique reactivity in applications such as agrochemical synthesis or coordination chemistry.

Propriétés

IUPAC Name |

1-(2-chloroethoxy)-2,5-dihydro-1λ5-phosphole 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClO2P/c7-3-4-9-10(8)5-1-2-6-10/h1-2H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRYLIHGFUNZIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCP1(=O)OCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(2-chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one typically involves the reaction of 2-chloroethanol with a suitable phosphorus-containing precursor under controlled conditions. One common method includes the use of thionyl chloride as a chlorinating agent, followed by the reaction with a phospholane derivative . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Analyse Des Réactions Chimiques

1-(2-Chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one undergoes various chemical reactions, including:

Substitution Reactions: The chloroethoxy group can participate in nucleophilic substitution reactions, often with strong nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different phosphorus-containing products.

Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-(2-Chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-(2-chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one involves its interaction with molecular targets through its chloroethoxy group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function . The pathways involved often include nucleophilic substitution and hydrolysis reactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 1-(2-chloroethoxy)-2,5-dihydro-1H-1λ⁵-phosphol-1-one with structurally or functionally related organophosphorus compounds, drawing on available evidence (Table 1).

Key Structural and Functional Differences

Phosphol Ring vs. Linear Phosphate Esters The phosphol ring in the target compound introduces steric constraints and electronic effects distinct from linear phosphate esters like 2-Ethylhexyl methylphosphonofluoridate (CAS 458-71-9). The cyclic structure may enhance stability or alter reactivity in nucleophilic substitution reactions compared to acyclic analogs .

Substituent Effects The 2-chloroethoxy group in the target compound contrasts with the bulkier 2-ethylhexyl chain in the fluoridate analog. The chloroethoxy substituent may improve solubility in polar solvents or facilitate further functionalization (e.g., elimination reactions). The ethylhexyl chain in 2-Ethylhexyl methylphosphonofluoridate likely enhances lipophilicity, making it more bioavailable or persistent in environmental matrices .

The target compound’s regulatory status is unspecified but may differ due to its distinct substituents and lack of fluorine.

Table 1: Comparative Data for Organophosphorus Compounds

Research Findings and Implications

- Reactivity : The phosphol ring’s strain and electron-deficient phosphorus may favor ring-opening reactions or coordination with transition metals, unlike the more stable acyclic analogs .

- Toxicity: While 2-Ethylhexyl methylphosphonofluoridate is highly toxic due to fluorine’s leaving-group ability, the target compound’s chlorine substituent might reduce acute toxicity but increase environmental persistence.

Activité Biologique

1-(2-Chloroethoxy)-2,5-dihydro-1H-1λ⁵-phosphol-1-one, also known by its CAS number 697-43-8, is a compound of interest in various fields of biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

- Molecular Formula : CHClOP

- Molecular Weight : 187.56 g/mol

- IUPAC Name : 1-(2-chloroethoxy)-2,5-dihydro-1H-1λ⁵-phosphol-1-one

The biological activity of 1-(2-chloroethoxy)-2,5-dihydro-1H-1λ⁵-phosphol-1-one is primarily attributed to its ability to interact with various biological targets. Its phospholane structure allows it to participate in biochemical pathways involving phospholipids and other lipid-based molecules.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in lipid metabolism.

- Cell Membrane Interaction : Its lipophilic nature suggests potential interactions with cell membranes, impacting membrane fluidity and function.

- Signal Transduction Modulation : It may influence signaling pathways by altering the availability of phospholipids.

Biological Activity

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that 1-(2-chloroethoxy)-2,5-dihydro-1H-1λ⁵-phosphol-1-one exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity

In vitro studies show that this compound has cytotoxic effects on certain cancer cell lines. The cytotoxicity is believed to result from its ability to induce apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Recent investigations suggest that the compound may possess neuroprotective properties by modulating oxidative stress and inflammatory responses in neuronal cells.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-(2-chloroethoxy)-2,5-dihydro-1H-1λ⁵-phosphol-1-one?

- Methodology : The compound can be synthesized via nucleophilic substitution of a hydroxyl group with 2-chloroethyl derivatives. A typical approach involves reacting a phospholene precursor (e.g., 1-hydroxyphospholene) with 1-bromo-2-chloroethane under alkaline conditions. For example, NaOH and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in acetone at reflux (40–48 hours) yield the chloroethoxy derivative .

- Critical Parameters :

- Solvent: Polar aprotic solvents (e.g., acetone) enhance reactivity.

- Temperature: Prolonged reflux ensures complete substitution.

- Workup: Aqueous extraction and recrystallization (ethanol/water) improve purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assigns protons and carbons in the phospholene ring and chloroethoxy chain. For example, phospholene protons resonate at δ 2.5–3.5 ppm (dihydro region), while chloroethoxy methylene groups appear at δ 3.7–4.2 ppm .

- X-ray Crystallography : Resolves bond lengths (e.g., P=O: ~1.48 Å) and dihedral angles (e.g., 3.76° between substituents), confirming stereoelectronic effects .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₆H₁₀ClO₂P).

Q. What are the key structural features of this compound as determined by X-ray crystallography?

- Structural Insights :

- Crystal System : Triclinic (space group P1̅), with unit cell parameters a = 7.8485 Å, b = 8.0420 Å, c = 8.8701 Å, α = 107.43°, β = 106.31°, γ = 101.97° .

- Bond Geometry : P=O bond length (1.48 Å) and C-Cl bond (1.79 Å) align with standard values.

- Packing : No classical hydrogen bonds observed; van der Waals interactions dominate .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data?

- Methodology :

- DFT Calculations : Optimize geometry (e.g., B3LYP/6-311+G(d,p)) and compare predicted NMR shifts with experimental data. Discrepancies in ¹³C chemical shifts (>5 ppm) may indicate conformational flexibility or solvent effects .

- Dynamic NMR : Resolve signal splitting caused by slow conformational exchange (e.g., phospholene ring puckering).

- Case Study : A meso-phospholene derivative (3b) showed deviations in ¹H NMR due to hindered rotation of aryl groups, resolved via variable-temperature NMR .

Q. What strategies optimize reaction conditions to improve yield and purity in the synthesis of this compound?

- Methodology :

- Catalyst Screening : TBAB vs. crown ethers for phase-transfer efficiency.

- Solvent Optimization : Acetone vs. DMF; the latter may reduce side reactions (e.g., hydrolysis of chloroethoxy group).

- In Situ Monitoring : TLC (silica, hexane/ethyl acetate) tracks reaction progress.

- Data-Driven Example : Refluxing for >40 hours increased yield from 75% to 93% in analogous syntheses .

Q. How does the electronic environment of the phosphol-1-one ring influence its reactivity in subsequent reactions?

- Methodology :

- Electron Density Mapping : X-ray-derived electrostatic potential surfaces identify nucleophilic/electrophilic sites. The P=O group withdraws electron density, activating the adjacent C-Cl bond for nucleophilic substitution .

- Kinetic Studies : Compare hydrolysis rates of the chloroethoxy group under acidic vs. basic conditions.

- Case Study : Phosphol-1-one derivatives exhibit slower hydrolysis than aliphatic chloroethers due to ring strain and electronic effects .

Data Contradiction Analysis

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Case Example : A reported phospholene derivative (6) showed unexpected ¹³C NMR shifts for the dihydro region.

- Root Cause : Dynamic effects (ring inversion) averaged signals at room temperature.

- Solution : Low-temperature NMR (-40°C) resolved splitting, confirming two distinct conformers .

Methodological Resources

- Synthetic Protocols : Refer to alkylation procedures in .

- Spectroscopic Standards : Compare with ¹H/¹³C NMR data in .

- Crystallographic Data : Use CIF files from for refinement benchmarks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.